Acetamide sulfate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

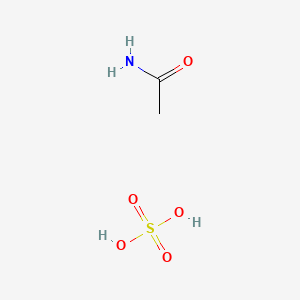

Acetamide, also known as ethanamide, is an organic compound with the formula CH₃CONH₂. It is derived from acetic acid and is the simplest amide. Acetamide is a colorless, hygroscopic solid with a mousy odor and is readily soluble in water, chloroform, hot benzene, and glycerol. Sulfuric acid, with the formula H₂SO₄, is a highly corrosive strong mineral acid. It is colorless to slightly yellow and is soluble in water at all concentrations. The combination of acetamide and sulfuric acid can lead to various chemical reactions and applications in different fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Acetamide can be synthesized through several methods:

Dehydration of Ammonium Acetate: This method involves heating ammonium acetate, which decomposes to form acetamide and water[ \text{NH}_4\text{CH}_3\text{CO}_2 \rightarrow \text{CH}_3\text{CONH}_2 + \text{H}_2\text{O} ]

Ammonolysis of Acetylacetone: Acetamide can also be produced by reacting acetylacetone with ammonia under reductive amination conditions.

Hydrolysis of Acetonitrile: Industrially, acetamide is often produced by hydrolyzing acetonitrile[ \text{CH}_3\text{CN} + \text{H}_2\text{O} \rightarrow \text{CH}_3\text{CONH}_2 ]

Analyse Des Réactions Chimiques

Types of Reactions

Acetamide undergoes various chemical reactions, including:

Hydrolysis: When treated with aqueous acid or base, acetamide hydrolyzes to form acetic acid and ammonia.

Reaction with Sulfuric Acid: Acetamide reacts with sulfuric acid to form acetic acid and ammonium hydrogen sulfate[ \text{CH}_3\text{CONH}_2 + \text{H}_2\text{SO}_4 \rightarrow \text{CH}_3\text{COOH} + \text{NH}_4\text{HSO}_4 ]

Common Reagents and Conditions

Aqueous Acid/Base: Used for hydrolysis reactions.

Sulfuric Acid: Used for reactions involving acetamide to produce acetic acid and ammonium hydrogen sulfate.

Major Products

Acetic Acid (CH₃COOH): Formed from the hydrolysis of acetamide.

Ammonium Hydrogen Sulfate (NH₄HSO₄): Formed from the reaction of acetamide with sulfuric acid.

Applications De Recherche Scientifique

Acetamide and its derivatives have various applications in scientific research:

Chemistry: Used as a solvent for organic and inorganic compounds, and in the synthesis of other chemicals.

Biology: Acetamide derivatives are studied for their biological activities, including antimicrobial and anticancer properties.

Medicine: Some acetamide derivatives are explored for their potential therapeutic applications.

Industry: Used in the production of plastics, explosives, and as a fire suppressant.

Mécanisme D'action

The mechanism of action of acetamide involves its interaction with various molecular targets. For instance, in biological systems, acetamide derivatives can interact with enzymes and proteins, affecting their function. The exact pathways and molecular targets depend on the specific derivative and its application.

Comparaison Avec Des Composés Similaires

Acetamide can be compared with other amides such as:

Formamide (HCONH₂): The simplest amide, used as a solvent and in the production of pharmaceuticals.

N,N-Dimethylacetamide (CH₃CON(CH₃)₂): A widely used solvent in organic synthesis.

Benzamide (C₆H₅CONH₂): Used in the synthesis of various pharmaceuticals and as a plasticizer.

Acetamide is unique due to its simplicity and versatility in various chemical reactions and applications.

Propriétés

Numéro CAS |

115865-86-6 |

|---|---|

Formule moléculaire |

C2H7NO5S |

Poids moléculaire |

157.15 g/mol |

Nom IUPAC |

acetamide;sulfuric acid |

InChI |

InChI=1S/C2H5NO.H2O4S/c1-2(3)4;1-5(2,3)4/h1H3,(H2,3,4);(H2,1,2,3,4) |

Clé InChI |

KNWQCSNHLISUDU-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)N.OS(=O)(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

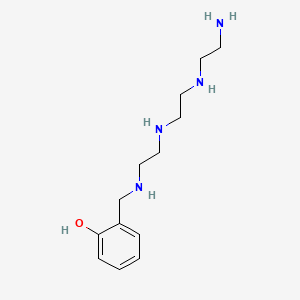

![2-amino-8-(2-hydroxyethyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B15344748.png)

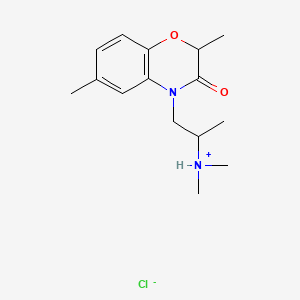

![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(4-chlorophenyl)methylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B15344783.png)

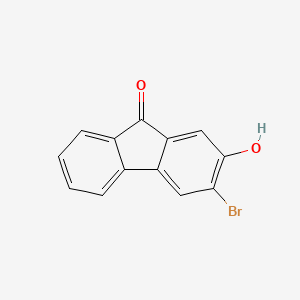

![2-[(2-Phenylquinolin-4-yl)methyl]guanidine;hydrochloride](/img/structure/B15344804.png)

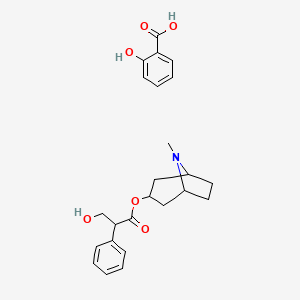

![4-[3-(2-amino-4-methyl-6-oxo-1H-pyrimidin-5-yl)propylamino]benzoic acid](/img/structure/B15344805.png)